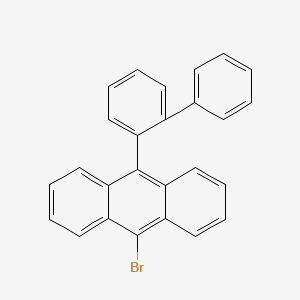

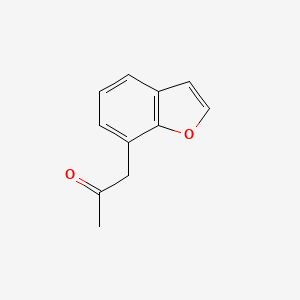

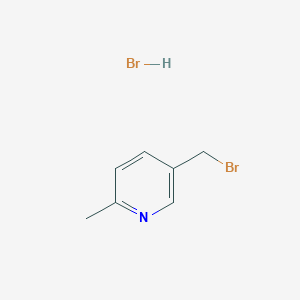

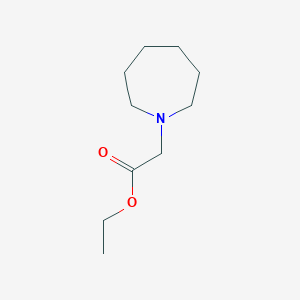

![molecular formula C8H7NOS B1291708 Benzo[d]thiazol-5-ylmethanol CAS No. 394223-37-1](/img/structure/B1291708.png)

Benzo[d]thiazol-5-ylmethanol

Overview

Description

Benzo[d]thiazol-5-ylmethanol is a heterocyclic compound that contains a benzene ring fused to a thiazole ring with a methanol group attached at the 5-position

Mechanism of Action

Target of Action

Benzo[d]thiazol-5-ylmethanol is a benzothiazole derivative, and these compounds have been found to exhibit diverse biological activities Benzothiazole derivatives have been studied for their anti-tubercular activity, with the target being dpre1 . They have also been identified as O-GlcNAcase (OGA) inhibitors, which are involved in the treatment of Alzheimer’s disease and other tauopathies .

Mode of Action

Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, which is crucial for the survival of mycobacterium tuberculosis . As OGA inhibitors, they limit tau hyperphosphorylation and aggregation into pathological tau, which is beneficial in the treatment of Alzheimer’s disease and related neurodegenerative disorders .

Biochemical Pathways

The inhibition of the dpre1 enzyme disrupts the cell wall biosynthesis in mycobacterium tuberculosis . As OGA inhibitors, these compounds affect the O-GlcNAcylation pathway, which plays a role in the regulation of tau proteins .

Result of Action

Benzothiazole derivatives have shown potent inhibition against mycobacterium tuberculosis and have been linked to slowing motor neuron loss in certain mouse models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-5-ylmethanol typically involves the cyclization of 2-aminobenzenethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring. The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-5-ylmethanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Benzo[d]thiazol-5-carboxylic acid.

Reduction: Dihydrothis compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzo[d]thiazol-5-ylmethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Benzo[d]thiazol-5-ylmethanol can be compared with other thiazole derivatives, such as:

Benzothiazole: Lacks the methanol group and has different chemical reactivity and biological activity.

Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen atoms.

2-Aminobenzothiazole: Contains an amino group at the 2-position, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name |

1,3-benzothiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVXXFVXTHWXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624301 | |

| Record name | (1,3-Benzothiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394223-37-1 | |

| Record name | (1,3-Benzothiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.